NSC15520
Description
Structure
2D Structure
Properties
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Natural Occurrence and Biosynthetic Pathways of Fumaropimaric Acid
Distribution in Plant Species: Conifers and Traditional Medicinal Herbs
Fumaropimaric acid is a naturally occurring compound found in the oleoresin of various conifer species. wikipedia.org Oleoresin, a complex mixture of terpenes and resin acids, serves as a crucial defense mechanism for these trees against insect pests and fungal infections. wikipedia.org Levopimaric acid, a primary component of pine oleoresin, is a direct precursor to fumaropimaric acid. wikipedia.orgcore.ac.uk Coniferous plants, used for centuries in traditional medicine, contain a wide array of phytochemicals with therapeutic potential. nih.gov While the presence of fumaropimaric acid itself in many traditional herbal remedies is not explicitly detailed, the use of conifer-derived products in these practices suggests a long-standing human interaction with this and related compounds. nih.gov
The following table provides an overview of the distribution of related compounds in conifers:
| Plant Family | Genus | Compound Type | Relevance to Fumaropimaric Acid |
| Pinaceae | Pinus (Pine) | Diterpene Resin Acids (e.g., Levopimaric acid) | Direct precursor in the formation of Fumaropimaric acid. wikipedia.orgcore.ac.uk |
| Cupressaceae | Juniperus | Diterpenes | Used in traditional medicine for various ailments. nih.gov |
| Pinaceae | Picea (Spruce) | Proanthocyanidins (Condensed Tannins) | Part of the complex phytochemical profile of conifers. nih.gov |
Precursors and Enzymatic Transformations in Fumaropimaric Acid Biosynthesis
The biosynthesis of fumaropimaric acid is a multi-step process involving key precursors and enzymatic reactions.
Levopimaric acid, an abietane-type diterpene resin acid, is a central intermediate in the formation of fumaropimaric acid. wikipedia.orgscbt.com It is a major constituent of the oleoresin of pine trees, accounting for a significant percentage of this defensive secretion. wikipedia.org The formation of fumaropimaric acid occurs through a Diels-Alder type condensation reaction between levopimaric acid and fumaric acid. researchgate.net This reaction results in the formation of a tricarboxylic acid, highlighting the role of levopimaric acid as the foundational diterpenoid scaffold. researchgate.net
The journey to fumaropimaric acid begins earlier in the diterpenoid biosynthesis pathway with geranylgeranyl diphosphate (B83284) (GGPP). GGPP is a C20 isoprenoid precursor that serves as the universal starting point for the synthesis of a vast array of diterpenes, including the abietane (B96969) skeleton of levopimaric acid. wikipedia.orgresearchgate.netwikipedia.org The formation of GGPP itself is a result of the condensation of four isoprene (B109036) units. researchgate.net GGPP is then cyclized by diterpene synthases to form various diterpene skeletons. researchgate.net In the case of levopimaric acid, GGPP is first converted to (+)-copalyl diphosphate, which then undergoes further cyclization and oxidation to yield the final levopimaric acid structure. wikipedia.org
The general pathway can be visualized as:
Geranylgeranyl Diphosphate (GGPP) ➞ (+)-Copalyl Diphosphate ➞ Levopimaradiene ➞ Levopimaric Acid ➞ Fumaropimaric Acid
Microbial Bioproduction Strategies for Fumaropimaric Acid and Analogs
Recent advancements in synthetic biology and metabolic engineering have opened avenues for the production of complex natural products like fumaropimaric acid in microbial hosts.
Yeast, particularly Saccharomyces cerevisiae, has emerged as a robust and versatile host for the heterologous expression of plant-derived terpenoid biosynthetic pathways. nih.govnih.gov The modular nature of these pathways allows for the introduction of specific genes to produce desired diterpenes. researchgate.net The expression of diterpene synthases in yeast enables the conversion of endogenous precursors, like GGPP, into various diterpene scaffolds. researchgate.net Challenges in heterologous expression include the often low activity of plant enzymes in a microbial environment and the need for post-translational modifications. mdpi.com However, strategies such as codon optimization and the use of strong promoters are being employed to enhance the expression and activity of these enzymes. mdpi.comfrontiersin.org
The following table summarizes key strategies in metabolic engineering for enhanced production:
| Strategy | Target | Organism | Desired Outcome |
| Gene Deletion | iclR, fumA, fumB, fumC | E. coli | Increased fumaric acid production. nih.gov |
| Gene Overexpression | ppc (phosphoenolpyruvate carboxylase) | E. coli | Enhanced fumaric acid yield. nih.gov |
| Pathway Upregulation | Mevalonate (MVA) Pathway | S. cerevisiae | Increased supply of GGPP for diterpene synthesis. researchgate.net |
| Promoter Engineering | Use of strong promoters | S. cerevisiae | Enhanced expression of heterologous enzymes. mdpi.com |
Synthetic Methodologies and Derivative Chemistry of Fumaropimaric Acid
Chemical Synthesis Approaches to Fumaropimaric Acid
The synthesis of fumaropimaric acid is predominantly achieved through two main pathways: the Diels-Alder reaction of levopimaric acid with fumaric acid and direct synthesis from rosin (B192284) and fumaric acid precursors.
Diels-Alder Reactions of Levopimaric Acid with Fumaric Acid
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a key method for producing fumaropimaric acid. sigmaaldrich.com This [4+2] cycloaddition occurs between a conjugated diene, in this case, levopimaric acid, and a dienophile, fumaric acid. Levopimaric acid, a diterpene resin acid, possesses a conjugated diene system within its structure, making it an ideal substrate for this reaction.
The reaction is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. masterorganicchemistry.com When levopimaric acid reacts with fumaric acid, the trans configuration of the carboxylic acid groups in fumaric acid is retained in the resulting fumaropimaric acid molecule. masterorganicchemistry.com This reaction has been a subject of study for synthesizing new derivatives with potential biological activities. For instance, new derivatives containing a thiazolidinedione fragment have been synthesized through the Diels-Alder reaction of levopimaric acid. researchgate.net
Synthesis from Rosin and Fumaric Acid Precursors
A more direct and industrially relevant approach involves the reaction of rosin with fumaric acid. Rosin, a natural resin obtained from pines and other conifers, is a complex mixture of resin acids, with abietic-type acids being a major component. researchgate.net Abietic acid, under heating, can isomerize to levopimaric acid, which then reacts with fumaric acid in a Diels-Alder fashion to yield fumaropimaric acid. sibran.ruscialert.net
The reaction conditions, such as temperature and molar ratio of reactants, are crucial for optimizing the yield of fumaropimaric acid. Studies have shown that the optimal conditions for the Diels-Alder reaction between abietic acid and fumaric acid are a temperature of 200°C for 1 hour with a 1:2 molar ratio of abietic acid to fumaric acid. scialert.net Industrial processes often involve heating rosin and fumaric acid at temperatures between 180-220°C. google.com The resulting product, often referred to as "fumarated rosin," is a mixture from which fumaropimaric acid can be purified. google.com This method provides a cost-effective route to fumaropimaric acid, utilizing readily available natural resources. researchgate.net
Derivatization Strategies for Fumaropimaric Acid
The three carboxylic acid groups of fumaropimaric acid offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with diverse properties and potential applications.
Synthesis of Nitrogen-Containing Fumaropimaric Acid Derivatives
The introduction of nitrogen-containing functional groups into the fumaropimaric acid scaffold has been a significant area of research. nih.gov These derivatives are of interest for their potential biological activities and applications in materials science. rsc.orgresearchgate.net
One of the primary classes of nitrogen-containing derivatives is the triacid amides. These compounds are typically synthesized by first converting the carboxylic acid groups of fumaropimaric acid into more reactive acyl chlorides. This is commonly achieved by treating fumaropimaric acid with thionyl chloride (SOCl₂). sibran.ruasianpubs.org The resulting triacyl chloride is then reacted with an amine, such as aqueous ammonia, in an ammonolysis reaction to yield the corresponding triamide. researchgate.netasianpubs.org This two-step process of acyl chlorination followed by ammonolysis provides an effective route to fumaropimaric acid triacid amides under mild conditions. asianpubs.org
Table 1: Crystal Structure Data for Fumaropimaric Acid Triacid Amide researchgate.netasianpubs.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 7.2910(15) |
| b (Å) | 15.221(3) |
| c (Å) | 21.822(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2421.7(8) |
This data represents the crystallographic parameters determined by single-crystal X-ray diffraction.
The rigid, chiral structure of fumaropimaric acid makes it an attractive starting material for the synthesis of novel chiral diamines. sigmaaldrich.comrsc.org These diamines are valuable as ligands in asymmetric catalysis and as building blocks for the synthesis of complex molecules. sibran.ru
A key synthetic strategy for preparing chiral diamines from fumaropimaric acid is the Curtius rearrangement. sibran.ru This reaction allows for the conversion of carboxylic acids into amines without altering the configuration of the chiral centers. The process typically begins with the monomethyl ester of fumaropimaric acid. The remaining two carboxylic acid groups are converted to acyl chlorides using thionyl chloride. These acyl chlorides are then subjected to the Curtius reaction, which involves conversion to isocyanates followed by hydrolysis to yield the diamine. The resulting product is a novel, optically pure chiral diamine where the nitrogen atoms are directly attached to the asymmetric centers of the original fumaropimaric acid molecule. sibran.ru
Aromatic and Heterocyclic Fumaropimaric Acid Triamides
Previously unknown triamides of fumaropimaric acid have been synthesized through the reaction of an anilide and a 1-(piperidin-1-ylcarbonyl) derivative of fumaropimaric acid with various aromatic and heterocyclic amines. researchgate.net This synthesis is effectively carried out under the influence of propanephosphonic acid anhydride. researchgate.net The amines used in this process include a range of aromatic and heterocyclic structures, demonstrating the versatility of the method. researchgate.net
Examples of amines successfully utilized in this synthesis include:
4-toluidine
4-pentylaniline
4-biphenylamine
4-methoxyaniline
4-ethoxyaniline
4-phenoxyaniline
4-bromoaniline
2-picolylamine
2-(aminomethyl)furan
2-(aminomethyl)thiophene
This method provides a pathway to a diverse series of nitrogen-containing derivatives of fumaropimaric acid. The synthesis of fumaropimaric acid triacid amide has also been achieved through an acyl chlorination and ammonolysis reaction involving fumaropimaric acid, thionyl chloride (SOCl₂), and aqueous ammonia under mild conditions. asianpubs.orgresearchgate.net
Monoamides and Isomerization Pathways
A specific method has been developed for the synthesis of fumaropimaric acid monoamides, which feature a trans-1,2-dicarboxylic acid fragment. This process begins with the amides of maleopimaric acid (MPA). The anhydride group within the MPA amides undergoes alkali hydrolysis, which is then followed by the isomerization of the resulting cis-1,2-dicarboxylic acid into the more stable trans configuration characteristic of fumaropimaric acid derivatives. The monoamides are isolated from the reaction mixture by converting them into water-soluble ammonium salts.
The isomerization of the carbon-carbon double bond is a key step in forming fumaropimaric acid derivatives from maleopimaric precursors. This geometric isomerization from cis (maleic) to trans (fumaric) form is driven by the greater thermodynamic stability of the trans isomer. researchgate.net Studies on the isomerization of maleic acid to fumaric acid show that this transformation can be influenced by factors such as temperature and pH, and can even occur without a catalyst. researchgate.netresearchgate.net This fundamental principle underpins the conversion of maleopimaric structures to their fumaropimaric counterparts. Resin acids themselves can undergo isomerization, where compounds like palustric acid and neoabietic acid convert into levopimaric acid, the direct precursor for the Diels-Alder reaction with fumaric acid. kyoto-u.ac.jp
Esterification and Functionalized Derivatives
Acrylic Esters of Fumaropimaric Acid
Acrylic esters of fumaropimaric acid have been synthesized to create functional monomers for polymerization. A trifunctional acrylate, for instance, has been synthesized from the reaction of fumaropimaric acid (FPA) and 2-hydroxyethyl acrylate (HEA). researchgate.net This process involves the esterification of the carboxylic acid groups on the FPA molecule with the hydroxyl group of the acrylate monomer. researchgate.net
The synthesis of acrylic esters is a common method for modifying carboxylic acids to produce monomers with desired properties for creating polymers. free.fr While the direct synthesis of acrylic esters from fumaropimaric acid is documented, related methodologies, such as the synthesis of acrylate esters from fumaric acid, provide broader context. These methods often involve cross-metathesis transformations to convert fumarate diesters into acrylate esters. google.comwipo.intgoogle.com
Perfluoroalkyl Esters of Fumaropimaric Acid
A plausible pathway for the synthesis of perfluoroalkyl esters of fumaropimaric acid would involve a two-step process:
Activation of Fumaropimaric Acid : The carboxylic acid groups of fumaropimaric acid would first be converted to a more reactive species, such as acyl chlorides, by reacting with an agent like thionyl chloride (SOCl₂). asianpubs.org
Esterification : The resulting fumaropimaric triacyl chloride would then be reacted with a corresponding perfluoroalkyl alcohol (e.g., 1H,1H,2H,2H-perfluorooctanol) to yield the desired perfluoroalkyl ester.
This general approach is widely used for creating esters from less reactive alcohols and is a standard procedure in organic synthesis. google.com
Polymer and Material Modification via Fumaropimaric Acid
Fumaropimaric Acid Modified Silicone Rubbers
Fumaropimaric acid has been successfully used to modify room temperature vulcanized (RTV) silicone rubber, enhancing its mechanical and thermal properties. aeeisp.com The modification process involves first preparing a derivative, fumaropimaric acid modified aminopropyltriethoxysilane (FA), which acts as a crosslinking agent. aeeisp.com This FA crosslinker is then reacted with hydroxyl-terminated dimethylsiloxane (PDMS) through a dealcoholization condensation reaction to form the modified silicone rubber. aeeisp.com
The incorporation of the rigid, hydrogenated phenanthrene ring structure from fumaropimaric acid into the silicone network leads to significant improvements in the material's properties compared to unmodified silicone rubber. aeeisp.com
The table below summarizes the enhanced properties of the Fumaropimaric Acid Modified Silicone Rubber (SRFA-1).
| Property | Unmodified Silicone Rubber | Modified Silicone Rubber (SRFA-1) |
| Tensile Strength | Lower | 1.22 MPa |
| Elongation at Break | Lower | 315% |
| 10% Mass Loss Temperature (T10) | Lower | 472°C |
| Max. Mass Loss Rate Temperature | Lower | 569°C |
| Residual Rate | Lower | 3.88% |
This data is based on the research findings for Fumaropimaric Acid Modified RTV Silicone Rubber. aeeisp.com
These results demonstrate that using fumaropimaric acid as a modifying agent provides a bio-based method to improve the performance of silicone elastomers, particularly their strength and thermal stability. aeeisp.com
Rosin-Based Waterborne Polyurethanes
Fumaropimaric acid (FPA), a derivative of rosin, serves as a valuable bio-based building block for the synthesis of waterborne polyurethanes (WPUs). The incorporation of FPA into the polyurethane main chain leverages its rigid, tricyclic hydrophenanthrene skeleton to enhance the performance properties of the resulting polymer. The synthesis involves a multi-step process where FPA is introduced into the molecular structure through addition and esterification reactions, followed by polymerization. finechemicals.com.cn This modification is designed to improve characteristics such as hardness, gloss, and heat resistance in the final WPU films and coatings. finechemicals.com.cn
The general approach for creating rosin-based waterborne polyurethanes involves reacting a polyester polyol, which can be derived from FPA, with a diisocyanate. The resulting prepolymer is then dispersed in water. This process is analogous to the synthesis using the more commonly studied maleopimaric acid (MPA). researchgate.net The inherent rigidity of the FPA structure contributes to a significant improvement in the thermal and mechanical stability of the polyurethane. ncsu.edu
Research findings on analogous rosin-based WPUs indicate that these materials exhibit excellent mechanical strength, thermal stability, and resistance to water. researchgate.netncsu.edu For instance, studies on maleopimaric acid-based WPUs, which share structural similarities with FPA-based polymers, have shown a substantial increase in the onset decomposition temperature from 170°C to 237°C compared to unmodified WPU. ncsu.edu Similarly, mechanical properties are significantly enhanced, with tensile strength improving from 7.24 MPa to 23.24 MPa. researchgate.netncsu.edu Furthermore, the incorporation of the rosin moiety leads to improved water resistance, with water absorption decreasing markedly. researchgate.netncsu.edu These polymers have also been noted for their antimicrobial properties against both Gram-negative and Gram-positive bacteria. researchgate.net
Table 1: Comparative Properties of Standard vs. Rosin-Based Waterborne Polyurethane (WPU) Data presented for Maleopimaric Acid (MPA)-based WPU, a structural analogue to FPA-based WPU.
| Property | Standard WPU | Rosin-Based WPU (30 wt% MAPP) | Reference |
| Onset Decomposition Temp. | 170°C | 237°C | ncsu.edu |
| Tensile Strength | 7.24 MPa | 23.24 MPa | researchgate.netncsu.edu |
| Water Absorption | 78.6% | 14.2% | ncsu.edu |
Coordination Polymer Synthesis using Fumaropimaric Acid as a Ligand
The application of Fumaropimaric acid as a primary organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs) is not extensively documented in scientific literature. However, the fundamental structure of FPA, which possesses multiple carboxylic acid groups, gives it the theoretical potential to function as a versatile ligand. Carboxylic acids are well-established building blocks in the construction of coordination polymers, as their carboxylate anions can coordinate to metal ions in various modes, leading to the formation of multidimensional networks. mdpi.commdpi.com
In principle, the carboxylate groups of FPA could bridge multiple metal centers to form stable, porous, or non-porous frameworks. The synthesis of such materials typically involves the reaction of a metal salt with the polycarboxylic acid ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. google.comrsc.org The resulting structure—be it a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework—is influenced by factors such as the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. mdpi.com
For context, the simpler and structurally related dicarboxylic acid, fumaric acid, is widely used in the synthesis of coordination polymers and MOFs. nih.gov Fumarate anions act as bridging ligands, connecting metal ions to create diverse architectures with potential applications in gas storage and catalysis. nih.govresearchgate.netmdpi.com For example, well-known MOFs such as aluminum fumarate (MIL-53(Al)-FA) and iron fumarate (MIL-88A(Fe)) are constructed using fumaric acid as the organic linker. google.comnih.gov The successful synthesis of these materials with a simple dicarboxylate highlights the potential for more complex polycarboxylates like Fumaropimaric acid to be employed in the rational design of novel coordination polymers, though specific examples remain to be reported.
Table 2: Examples of Coordination Polymers and MOFs Synthesized with Fumaric Acid
| Framework Name | Metal Ion(s) | Ligand | Key Feature | Reference |
| MIL-88A(Fe) | Iron (Fe) | Fumaric Acid | Porous material synthesized via mechanochemistry | nih.gov |
| MIL-53(Al)-FA | Aluminum (Al) | Fumaric Acid | High surface area (790 m²/g) | nih.gov |
| MOF-801 | Zirconium (Zr) | Fumaric Acid | Used as a catalyst for transesterification | mdpi.com |
| {Zn(pmdien)(H₂O)}₂(μ-fu)₂ | Zinc (Zn) | Fumaric Acid | Symmetrical dinuclear complex | mdpi.com |
Biological Activities and Molecular Mechanisms of Fumaropimaric Acid
Investigation of Anticancer Activities and Cellular Mechanisms (Preclinical Studies)
Preclinical research into the anticancer properties of Fumaropimaric acid has explored its effects on fundamental cellular processes involved in cancer development and progression.
Current scientific literature from the conducted research does not provide specific details on preclinical studies investigating the direct effects of Fumaropimaric acid on cell cycle disruption and the induction of apoptosis pathways in cancer cells.
Based on the available research, there are no specific preclinical studies that profile the inhibitory activity of Fumaropimaric acid against Protein Kinase C (PKC) or Cyclin-Dependent Kinase 4 (CDK4).
A significant focus of the anticancer research on Fumaropimaric acid has been its ability to modulate the interactions of Replication Protein A (RPA). RPA is a crucial protein complex that binds to single-stranded DNA (ssDNA) and is essential for DNA replication, repair, and responding to DNA damage. Targeting RPA's protein-protein interactions is a key strategy in cancer drug discovery, as it can disrupt the DNA damage response in tumor cells.
In a screening of 1,500 compounds from the NCI Diversity Set, Fumaropimaric acid was identified as an inhibitor of key protein-protein interactions involving RPA. Specifically, it was shown to disrupt the interaction between the N-terminal domain of the 70 kDa RPA subunit (RPA70N) and two critical partner proteins: Rad9 and p53. These interactions are vital for initiating the DNA damage response, and their disruption can increase the sensitivity of cancer cells to DNA damage and replication stress.
The mechanism of Fumaropimaric acid is distinct from other types of RPA inhibitors that directly bind to RPA's DNA-binding domains and interfere with its ability to bind ssDNA. Instead, Fumaropimaric acid targets the protein-protein interaction cleft on the RPA70N domain. This specificity is therapeutically significant because it aims to prevent the initiation of the DNA damage response without affecting the essential function of RPA in binding ssDNA, which could otherwise lead to severe toxicity.
Table 1: Preclinical Findings on Fumaropimaric Acid's Interaction with RPA
| Target | Interaction Type | Effect of Fumaropimaric Acid | Significance |
|---|---|---|---|
| RPA70N-Rad9 | Protein-Protein Interaction | Disruption | Interferes with DNA damage response signaling. |
| RPA70N-p53 | Protein-Protein Interaction | Disruption | Interferes with DNA damage response signaling. |
| RPA-DNA | Protein-DNA Interaction | Not directly targeted | Offers specificity by avoiding the inhibition of essential ssDNA binding. |
Modulation of Replication Protein A (RPA) Interactions
Immunomodulatory and Complement System Interactions (Preclinical Models)
Early preclinical studies using guinea pig models demonstrated that Fumaropimaric acid possesses immunomodulatory properties, particularly through its interaction with the complement system. The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells, promote inflammation, and attack the pathogen's cell membrane.
Research showed that Fumaropimaric acid acts as a complement inactivator. nih.gov It was found to inhibit several complement-dependent biological reactions. nih.gov These preclinical findings identified Fumaropimaric acid's ability to interfere with specific inflammatory processes that rely on the complement cascade, such as the Forssman and reversed passive Arthus reactions, as well as passive cutaneous anaphylaxis (PCA) reactions. nih.gov
Table 2: Preclinical Immunomodulatory and Complement System Interactions of Fumaropimaric Acid
| Preclinical Model | Reaction/System Studied | Observed Effect of Fumaropimaric Acid |
|---|---|---|
| Guinea Pig | Forssman Reaction | Inhibition nih.gov |
| Guinea Pig | Reversed Passive Arthus Reaction | Inhibition nih.gov |
| Guinea Pig | Passive Cutaneous Anaphylaxis (PCA) | Inhibition nih.gov |
| Guinea Pig | Complement System | Acts as a Complement Inactivator Protein nih.gov |
Inhibition of Hemolytic Activity of Complement System
Fumaropimaric acid has demonstrated potent inhibitory effects on the complement system. It has been shown to block the hemolytic activity of undiluted guinea pig serum both when added in vitro and after intravenous injection. nih.gov This inhibition of hemolysis, the rupture of red blood cells (erythrocytes), is a key indicator of the compound's ability to interfere with the complement cascade. The hemolysis inhibition assay is a standard method for assessing the activity of the complement system, where the lysis of antibody-sensitized sheep red blood cells is measured. nih.gov Fumaropimaric acid's ability to prevent this lysis underscores its role as a complement inhibitor. nih.gov
Dissociation of Activated Complement Complexes
Beyond inhibiting hemolysis, fumaropimaric acid actively dismantles parts of the complement machinery. Research has shown that it can dissociate the activated trimolecular C'(5,6,7)a complex. nih.gov The dissociation of this complex is significant as it prevents the subsequent chemotactic activity, which is the recruitment of inflammatory cells to a target site. nih.gov This mechanism suggests that fumaropimaric acid interferes with the terminal stages of the complement pathway, disrupting the formation of the membrane attack complex (MAC) which is responsible for cell lysis.
Suppression of Complement-Dependent Inflammatory Reactions
The inhibitory effects of fumaropimaric acid on the complement system translate to the suppression of various inflammatory reactions that are dependent on this system. When administered intravenously, it has been found to suppress systemic Forssman, cutaneous Forssman, and reversed passive Arthus reactions in guinea pigs. nih.gov The Arthus reaction is a model of local, immune complex-mediated inflammation. nih.gov Notably, complete inhibition of the Arthus reaction occurred without interfering with the formation of tissue-bound antigen-antibody complexes or the fixation of the C'3 complement component in vessel walls. nih.gov This suggests that the compound may block the reaction at a step beyond the C'3 stage. nih.gov
Potential Interference with Coagulation Pathways
Currently, there is limited scientific literature available that directly investigates the potential interference of fumaropimaric acid with coagulation pathways. The coagulation cascade is a complex process involving a series of clotting factors that lead to the formation of a fibrin (B1330869) clot to ensure hemostasis. teachmephysiology.comnih.govyoutube.comyoutube.com This process is divided into the intrinsic, extrinsic, and common pathways, which are tightly regulated by various inhibitors to prevent excessive clotting. nih.govnih.gov While acidosis, a condition of increased acidity in the blood, has been shown to affect coagulation dynamics, no specific studies linking fumaropimaric acid to these pathways have been identified. youtube.com
Anti-inflammatory Effects and Underlying Biochemical Pathways
While direct research into the specific anti-inflammatory biochemical pathways of fumaropimaric acid is limited, studies on the related compound, fumaric acid, and its esters provide some insights. Fumaric acid esters are known to possess anti-inflammatory properties. researchgate.netresearchgate.net One of the key mechanisms identified is the inhibition of the NF-κB (nuclear factor kappa B) pathway. frontiersin.org NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.govnih.gov By inhibiting NF-κB, fumaric acid esters can reduce the production of these inflammatory mediators. frontiersin.org The anti-inflammatory effects of fumaric acid have been observed in models of carrageenan-induced edema and cotton pellet-induced granuloma. medicinescience.org
Antimicrobial Efficacy and Associated Mechanisms
The antimicrobial properties of fumaropimaric acid have not been extensively detailed, but research on pure fumaric acid has shown significant antibacterial and antifungal activity. bohrium.comnih.gov The mechanisms behind fumaric acid's antimicrobial action are thought to involve the disruption of cellular processes and the alteration of intracellular pH. bohrium.com It has been shown to increase the permeability of both the cytoplasmic and outer membranes of bacterial cells. bohrium.com Studies have determined the Minimum Inhibitory Concentration (MIC) of fumaric acid against various pathogenic microorganisms. bohrium.comnih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Fumaric Acid Against Various Microorganisms
| Microorganism | Type | MIC |
|---|---|---|
| Staphylococcus aureus | Bacterium | 75 µg/mL |
| Klebsiella pneumoniae | Bacterium | 150 µg/mL |
| Escherichia coli | Bacterium | 150 µg/mL |
| Pseudomonas aeruginosa | Bacterium | 150 µg/mL |
| Enterobacter aerogenes | Bacterium | 150 µg/mL |
| Candida parapsilosis | Fungus | 1.172 mg/mL |
| Candida albicans | Fungus | 4.687 mg/mL |
| Candida glabrata | Fungus | 4.687 mg/mL |
| Candida tropicalis | Fungus | 9.375 mg/mL |
| Candida krusei | Fungus | 37.5 mg/mL |
Data sourced from a preliminary study on pure fumaric acid. bohrium.comnih.gov
Antioxidant Properties and Reactive Oxygen Species Modulation
Impact on Mitochondrial Reactive Oxygen Species Generation (via derivatives)
The generation of mitochondrial reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), is a critical factor in cellular signaling and oxidative stress. Research on modified levopimaric acid diene adducts has revealed a complex and context-dependent impact on ROS production. nih.govnih.gov
Two derivatives were found to decrease the generation of H₂O₂ in mitochondria. nih.gov This antioxidant effect is likely linked to their ability to induce a protonophore effect, which leads to a decrease in the mitochondrial membrane potential. A lower membrane potential is known to reduce the generation of ROS by the complexes of the respiratory chain. nih.gov
Conversely, a third, different derivative demonstrated a dual effect. It exhibited a pronounced antioxidant activity when mitochondria were energized with substrates for complex I (glutamate/malate). However, when succinate (B1194679) was used as the substrate to energize the mitochondria via complex II, this same compound caused an overproduction of ROS. nih.govnih.gov This suggests that the impact of these derivatives on ROS generation is highly specific and dependent on both the chemical structure of the derivative and the metabolic state of the mitochondria.
Membranotropic Effects (via levopimaric acid derivatives)
Levopimaric acid derivatives have been shown to exert significant membranotropic effects, meaning they can interact with and alter the properties of biological membranes, particularly the mitochondrial membranes. nih.govnih.gov These compounds are hydrophobic and can accumulate in the lipid bilayer of membranes. nih.gov
A key molecular mechanism underlying the biological activity of levopimaric acid derivatives is their ability to inhibit specific complexes of the mitochondrial respiratory chain. Research has shown that these compounds dose-dependently reduce the efficiency of oxidative phosphorylation primarily by suppressing the activity of Complex III and Complex IV. nih.govnih.gov
The inhibitory effects on the respiratory chain complexes are not uniform across all derivatives or all complexes. For instance, while some derivatives strongly inhibit both Complex III and IV, another might only show a weak tendency to inhibit Complex III. nih.gov The activity of Complex I and Complex II appears to be less affected or unaffected by these specific derivatives. nih.gov This targeted inhibition disrupts the normal flow of electrons through the electron transport chain, which is a cornerstone of their mitochondrial effects.
Table 1: Effect of Levopimaric Acid Derivatives on Mitochondrial Respiratory Chain Complex Activity Data represents the activity of the complex as a percentage of the control (untreated) activity. The data is derived from studies on modified levopimaric acid diene adducts. nih.gov
| Compound/Derivative | Complex I Activity (% of Control) | Complex II Activity (% of Control) | Complex III Activity (% of Control) | Complex IV Activity (% of Control) |
| Derivative 1 | ~100% | ~100% | Slightly Reduced | Significantly Reduced |
| Derivative 2 | ~100% | ~100% | Significantly Reduced | Significantly Reduced |
| Derivative 3 | ~100% | ~100% | Significantly Reduced | Significantly Reduced |
The mitochondrial membrane potential (ΔΨm) is a crucial component of energy production, and its disruption can lead to significant cellular dysfunction. Derivatives of levopimaric acid have been shown to decrease the mitochondrial membrane potential. nih.govnih.gov
This decrease in membrane potential is a direct consequence of their membranotropic and inhibitory activities. The protonophore action of these compounds dissipates the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis and the primary contributor to the membrane potential. nih.gov Additionally, the inhibition of respiratory chain complexes III and IV slows down the electron transport chain, which is responsible for establishing the proton gradient in the first place. nih.gov This reduction in membrane potential was observed when mitochondria were energized by substrates for both Complex I (glutamate/malate) and Complex II (succinate), indicating a robust effect on mitochondrial function. nih.govnih.gov
Analytical Characterization and Research Methodologies for Fumaropimaric Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to understanding the molecular structure of fumaropimaric acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. core.ac.uknih.gov For fumaropimaric acid and its derivatives, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.
Detailed analysis of a derivative, fumaropimaric acid triacid amide, has been conducted using ¹³C NMR spectroscopy. asianpubs.org The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 75 MHz, reveals key chemical shifts that correspond to the different carbon atoms within the molecule, including those of the methyl groups, the cyclohexane (B81311) rings, and the carbonyl groups. asianpubs.org Publicly available spectral data for fumaropimaric acid also provides characteristic shifts for both ¹H and ¹³C nuclei. nih.gov
Table 1: NMR Spectral Data for Fumaropimaric Acid and its Triacid Amide Derivative
This table is interactive. Click on the headers to sort the data.
| Compound | Nucleus | Solvent | Chemical Shift (δ/ppm) | Assignment | Reference |
|---|---|---|---|---|---|
| Fumaropimaric Acid Triacid Amide | ¹³C | CDCl₃ | 15.9, 16.9, 19.5, 21.1, 22.6 | Methyl, Methylene Carbons | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | ¹³C | CDCl₃ | 32.3, 34.4, 36.9, 37.6, 40.3, 49.8, 54.8, 55.3 | Ring and Aliphatic Carbons | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | ¹³C | CDCl₃ | 124.5, 147.8 | Vinylic Carbons | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | ¹³C | CDCl₃ | 176.9, 177.9, 183.5 | Carbonyl/Amide Carbons | asianpubs.org |
| Fumaric Acid | ¹H | DMSO-d₆ | 6.508 | Vinyl Protons | bmrb.io |
| Fumaric Acid | ¹³C | DMSO-d₆ | 138.036 | Vinyl Carbons | bmrb.iospectrabase.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netd-nb.info In the analysis of fumaropimaric acid and its derivatives, IR spectra show characteristic absorption bands corresponding to its various functional groups.
For instance, the IR spectrum of fumaropimaric acid triacid amide, recorded using a potassium bromide (KBr) disc, displays distinct peaks. asianpubs.org These include broad bands for N-H stretching in the amide groups, C-H stretching from the aliphatic parts of the molecule, and strong absorptions for the C=O (carbonyl) stretching of the amide and carboxyl groups. asianpubs.org Data for fumaric acid itself also shows characteristic peaks for the C=C double bond and the very broad O-H stretching of the carboxylic acid dimer. researchgate.netresearchgate.net
Table 2: Characteristic Infrared (IR) Absorption Bands for Fumaropimaric Acid Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | Technique | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|---|---|
| Fumaropimaric Acid Triacid Amide | KBr disc | 3449, 3325 | N-H stretching (Amide) | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | KBr disc | 2929, 2867 | C-H stretching (Aliphatic) | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | KBr disc | 1647, 1601 | C=O stretching (Amide) | asianpubs.org |
| Fumaropimaric Acid Triacid Amide | KBr disc | 1459, 1430, 1385, 1355 | C-H bending and other vibrations | asianpubs.org |
| Fumaric Acid | Sample | 1645.05 | -CH=CH- (Unsaturated double bond) | researchgate.net |
Chromatographic Separation and Identification Methods
Chromatographic techniques are essential for isolating fumaropimaric acid from complex mixtures, such as pine resin, and for identifying its adducts and related organic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of diterpenic compounds, the class to which fumaropimaric acid belongs. nih.govnih.gov For analysis, resin acids typically require derivatization to increase their volatility. irg-wp.com The study of fragmentation patterns in the mass spectrometer is crucial for identification. The general fragmentation of diterpenes like abietanes and pimaranes is primarily influenced by the location of double bonds and the presence of functional groups. nih.gov Tandem mass spectrometry (MS/MS) can be used to validate proposed fragmentation mechanisms and identify ions of interest for the specific identification of diterpenic molecules. nih.gov While specific studies on fumaropimaric acid adducts are not detailed, the methodology applied to other diterpenes, such as those found in conifer resins and propolis, provides a clear framework for how such an analysis would be conducted. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation and quantification of organic acids in various matrices. nih.gov Several HPLC methods have been developed for the analysis of resin acids and other low-molecular-weight organic acids found in products like rosin (B192284) and pulp mill effluents. irg-wp.comdcu.ienih.gov
These methods often employ reverse-phase columns, such as C18 or specialized polar-embedded columns, for enhanced separation. nih.govresearchgate.net The mobile phase typically consists of an acidified aqueous solution mixed with an organic solvent like acetonitrile. ub.edu For example, a mobile phase of 0.5% acetic acid in water has been used to separate malic acid and fumaric acid on a µ-Bondapak C18 column, with detection at 240 nm. researchgate.net The pH of the mobile phase is a critical parameter, as it affects the protonation state and thus the retention of the carboxylic acids. ub.edu Detection is commonly performed using a UV detector, often at a low wavelength like 210 nm, where many organic acids absorb. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) offers higher sensitivity and selectivity. psu.edursc.orglcms.cz
X-ray Diffraction for Crystal Structure Analysis
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique was used to characterize the crystal structure of fumaropimaric acid triacid amide. asianpubs.orgresearchgate.netasianpubs.org
The analysis revealed that the compound crystallizes in the orthorhombic system. asianpubs.orgasianpubs.org The crystal structure consists of the fumaropimaric acid triacid amide molecule and a molecule of methanol, which co-crystallized from the solvent. asianpubs.org These molecules are linked by hydrogen bonds and van der Waals forces. researchgate.netasianpubs.org The detailed structural analysis showed that the two fused cyclohexane rings adopt chair conformations, while other six-membered rings are in twist-boat forms. asianpubs.orgresearchgate.net
Table 3: Crystallographic Data for Fumaropimaric Acid Triacid Amide
This table is interactive. Click on the headers to sort the data.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | asianpubs.orgasianpubs.org |
| Space Group | P2₁2₁2₁ | asianpubs.orgasianpubs.org |
| a (Å) | 7.2910(15) | asianpubs.orgasianpubs.org |
| b (Å) | 15.221(3) | asianpubs.orgasianpubs.org |
| c (Å) | 21.822(4) | asianpubs.orgasianpubs.org |
| α (°) | 90 | asianpubs.orgasianpubs.org |
| β (°) | 90 | asianpubs.orgasianpubs.org |
| γ (°) | 90 | asianpubs.orgasianpubs.org |
| Volume (ų) | 2421.7(8) | asianpubs.orgasianpubs.org |
| R₁ | 0.0645 | asianpubs.orgasianpubs.org |
| wR₂ | 0.1404 | asianpubs.orgasianpubs.org |
Computational and In Silico Modeling in Fumaropimaric Acid Research
Computational and in silico modeling techniques are pivotal in modern drug discovery and materials science, offering insights into molecular interactions and guiding the synthesis of novel compounds. While specific computational studies on fumaropimaric acid are not extensively documented in publicly available literature, the methodologies are well-established and have been widely applied to other diterpenes and abietane-type diterpenoids, which share a core structural framework with fumaropimaric acid. nih.govresearchgate.net These approaches allow for the prediction of biochemical interactions and the exploration of structure-activity relationships, thereby accelerating research and development.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying a lead compound, such as fumaropimaric acid, and assessing the resulting changes in efficacy. For diterpenoids, SAR studies have revealed critical insights into the features necessary for their biological effects. nih.gov
The general approach for SAR involves synthesizing a series of derivatives where specific functional groups are altered. For instance, in the case of fumaropimaric acid, derivatives could be synthesized by modifying its three carboxylic acid groups, the isopropyl group, or the fused ring system. nih.gov These derivatives would then be tested for a specific biological activity.
A hypothetical SAR study on fumaropimaric acid derivatives might explore how converting the carboxylic acid groups to amides or esters of varying chain lengths affects a particular biological endpoint. The insights from such studies are often visualized using contour maps from 3D-QSAR (Quantitative Structure-Activity Relationship) models, which can indicate regions where steric bulk or electrostatic changes are favorable or unfavorable for activity. frontiersin.org
Table 1: Illustrative Data for a Hypothetical SAR Study of Fumaropimaric Acid Derivatives
| Compound | Modification from Fumaropimaric Acid | Hypothetical Activity (IC50 in µM) |
| Fumaropimaric Acid | - | 15.2 |
| Derivative 1 | Esterification of one carboxyl group | 10.5 |
| Derivative 2 | Amidation of one carboxyl group | 8.1 |
| Derivative 3 | Esterification of all three carboxyl groups | 25.8 |
| Derivative 4 | Removal of the isopropyl group | 50.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated in an SAR study.
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to predict the interaction between a small molecule ligand, such as fumaropimaric acid or its derivatives, and a protein target. This method provides valuable information on the binding affinity, binding mode, and the specific amino acid residues involved in the interaction.
The process of molecular docking involves the following general steps:
Preparation of the Protein and Ligand: The 3D structures of the protein target and the ligand are obtained, often from crystallographic data or generated through homology modeling.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.
Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.
In silico assessments of other diterpenes have successfully used molecular docking to identify potential inhibitors for various protein targets. For example, a virtual screening of diterpenoids against the main protease (Mpro) of SARS-CoV-2 revealed that several abietane (B96969) derivatives exhibited high binding affinities. nih.gov These studies often use software like AutoDock Vina to perform the docking calculations. nih.gov
In a potential study involving fumaropimaric acid, researchers would select a protein target relevant to a disease of interest. The 3D structure of fumaropimaric acid would be docked into the active site of this protein. The results would predict how tightly fumaropimaric acid binds and which of its functional groups are critical for the interaction. For instance, the carboxylic acid groups would be expected to form hydrogen bonds with polar amino acid residues in the binding pocket.
Molecular dynamics simulations can further refine the results of molecular docking by simulating the movement of the protein-ligand complex over time, providing a more dynamic and realistic view of the interaction. frontiersin.org
Table 2: Example of Molecular Docking Results for Diterpenoids Against a Protein Target
| Compound | Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Abietane Derivative | SARS-CoV-2 Mpro | -8.5 | HIS41, CYS145 | nih.gov |
| Jatrophane Derivative | SARS-CoV-2 Mpro | -9.2 | GLU166, THR25 | nih.gov |
| Itaconic Acid | RhoA protein | -11.26 | LYS18, GLY17 | youtube.com |
Note: This table presents example data from studies on other compounds to illustrate the outputs of molecular docking experiments.
Future Directions in Fumaropimaric Acid Research
Exploration of Novel Biological Targets and Signaling Pathways
A significant frontier in fumaropimaric acid research is the detailed exploration of its biological activities. While its chemical properties have been the primary focus, a deep understanding of its interaction with biological systems is largely uncharted territory. Future research should prioritize the identification of specific molecular targets and the elucidation of the signaling pathways it may modulate.
Drawing parallels from structurally related compounds, such as other diterpenoids and the precursor fumaric acid, can offer initial hypotheses. For instance, fumaric acid esters are known to interact with key cellular stress response pathways, including the NRF2 and FOXO transcription factor pathways. Investigating whether fumaropimaric acid or its derivatives can selectively activate such cytoprotective pathways is a promising avenue. Furthermore, studies on other complex natural products, like retinoids, have revealed intricate interactions with nuclear receptors that regulate a wide array of biological processes, including cell differentiation, proliferation, and apoptosis. nih.gov A similar targeted approach could uncover novel regulatory roles for fumaropimaric acid. The future in this area will likely involve high-throughput screening against panels of known biological targets, such as enzymes and receptors, to identify potential interactions and guide further mechanistic studies.
Development of Advanced Synthetic Strategies for Complex Derivatives
The development of advanced synthetic strategies is crucial for expanding the chemical diversity of fumaropimaric acid derivatives and unlocking new functionalities. While methods for creating amides and esters exist, future work should focus on more complex and targeted modifications of the core structure.
Key areas for development include:
Polymerization: The radical polymerization of fumaric acid derivatives to create high-molecular-weight polymers with substituted polymethylene structures is an established concept. rsc.org Applying similar radical polymerization techniques to fumaropimaric acid or its functionalized derivatives could lead to novel bio-based polymers with unique thermal and mechanical properties.
Asymmetric Synthesis: Developing enantioselective synthetic routes will be critical for producing specific stereoisomers. This is particularly important for biological applications, where stereochemistry often dictates efficacy and selectivity.
Hybrid Molecules: The synthesis of hybrid molecules that combine the fumaropimaric acid scaffold with other pharmacophores is a promising strategy. For example, creating conjugates with coumarins or other heterocyclic systems, a strategy used for developing enzyme inhibitors, could yield derivatives with dual-acting or enhanced biological activities. nih.gov
These advanced synthetic approaches will not only generate novel compounds for biological screening but also expand the material applications of this versatile natural product adduct.
Integration of Multi-Omics Approaches in Mechanistic Studies
To unravel the complex biological effects of fumaropimaric acid, an integrated multi-omics approach is indispensable. This strategy, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound within a biological system.
Future research should leverage these technologies to:
Identify Global Molecular Changes: By treating cell lines or model organisms with fumaropimaric acid and analyzing the resulting changes at multiple molecular levels (RNA, proteins, and metabolites), researchers can identify key perturbed pathways. nih.gov For example, studies on other substances have successfully used multi-omics to reveal disturbances in metabolic pathways like purine (B94841) and glutamate (B1630785) metabolism. nih.gov
Uncover Mechanisms of Action: Integrating data from different omics layers can help construct a comprehensive picture of the compound's mechanism of action. This has been successfully applied to understand the effects of traditional medicines and environmental toxins. nih.govmdpi.com For instance, linking transcriptomic changes with proteomic data can confirm that observed changes in gene expression translate to functional protein-level alterations.
Discover Biomarkers: A multi-omics approach can help identify biomarkers of exposure or effect, which can be valuable for both therapeutic and toxicological assessments.
By adopting these systems biology approaches, researchers can move beyond a single-target perspective and understand the broader biological impact of fumaropimaric acid.
Sustainable Production and Biotransformation Methodologies
The industrial viability of fumaropimaric acid and its derivatives is intrinsically linked to the development of sustainable and efficient production methods. Future research in this area should focus on both the synthesis of the precursors and the modification of the final compound.
A key focus will be the sustainable production of fumaric acid, a primary precursor. The shift from petrochemical-based synthesis to bio-based production is essential. Promising eco-friendly approaches include:
Biological Fermentation: Utilizing microorganisms like Rhizopus species to convert renewable feedstocks, such as glucose from agricultural residues, into fumaric acid.
Bioconversion: Employing genetically engineered microorganisms to enhance production yields from various sugars.
Electrolysis: An emerging technology that uses electricity to convert raw materials like malic acid into fumaric acid, potentially reducing energy consumption and emissions.
Beyond the precursors, developing biotransformation methodologies for fumaropimaric acid itself is a critical future direction. This involves using whole-cell or isolated enzyme systems to perform specific chemical modifications on the diterpenoid structure. Such biocatalytic processes can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis, leading to the creation of novel derivatives in a more environmentally friendly manner.
Elucidation of Broader Biological System Interactions and Network Pharmacology
To fully comprehend the therapeutic potential of fumaropimaric acid, it is essential to understand its interactions within the complex network of a biological system. Network pharmacology is a powerful computational approach that can predict and analyze the multiple targets and pathways a compound might influence. nih.gov
Future research should employ network pharmacology to:
Predict Molecular Targets: Using the chemical structure of fumaropimaric acid, computational tools can predict its potential binding targets within the human proteome. frontiersin.org
Construct Interaction Networks: By integrating predicted targets with known protein-protein interaction and pathway databases, researchers can build "compound-target-pathway" networks. neist.res.in This can reveal how the compound might influence entire biological processes or signaling cascades, such as the PI3K/AKT, MAPK, or JAK/STAT pathways, which have been implicated for other terpenoids. nih.govmdpi.com
Identify Polypharmacological Mechanisms: This approach is particularly well-suited for natural products, which often exert their effects through multiple targets rather than a single one. nih.gov It can help to formulate hypotheses about the synergistic effects of the compound that can then be validated experimentally.
The application of network pharmacology, potentially combined with molecular docking and dynamics simulations, will be instrumental in guiding experimental studies and uncovering the multi-target therapeutic potential of fumaropimaric acid and its derivatives. nih.govfrontiersin.org
Q & A
Q. What are the established methods for synthesizing fumaropimaric acid and characterizing its structure?
Fumaropimaric acid is synthesized via derivatization of rosin (a natural resin) followed by functionalization with aminopropyltriethoxysilane. Key characterization techniques include:
- FT-IR spectroscopy to confirm functional groups (e.g., carboxyl and silane groups) .
- NMR analysis (¹H and ¹³C) to validate the hydrogenated phenanthrene ring structure and crosslinking agent integration .
- Thermogravimetric analysis (TGA) to assess thermal stability, with mass loss temperatures (e.g., 10% degradation at 472°C) and residual ash content (3.88% at 800°C) as critical metrics .
Q. How does fumaropimaric acid influence material properties in polymer applications?
When used as a crosslinking agent in silicone rubber, fumaropimaric acid enhances:
- Mechanical performance : Increased tensile strength (1.22 MPa) and elongation at break (315%) compared to unmodified polymers.
- Thermal stability : Higher degradation temperatures (472–569°C) due to the rigid hydrogenated phenanthrene structure .
Methodologically, these properties are evaluated using ASTM-standard tensile testing and dynamic mechanical analysis (DMA).
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for fumaropimaric acid-modified polymers?
Discrepancies in thermal degradation temperatures may arise from:
- Variations in synthesis conditions (e.g., curing time, catalyst concentration).
- Analytical instrument calibration (e.g., TGA heating rate differences).
To address these, replicate experiments under controlled conditions and report detailed protocols (e.g., heating rate: 10°C/min, nitrogen atmosphere) . Cross-validation using differential scanning calorimetry (DSC) is recommended .
Q. What experimental design considerations are critical for studying fumaropimaric acid’s bioactivity?
For biochemical studies (e.g., DNA repair inhibition):
- Dose-response assays : Use IC₅₀ values to quantify potency in disrupting RPA70N-protein interactions (e.g., ChemDiv library screening) .
- Control groups : Include positive controls (e.g., dihydropyrazole derivatives) and negative controls (untreated RPA proteins) .
- Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals .
Q. How can systematic reviews address gaps in fumaropimaric acid research?
Follow PRISMA guidelines to:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies on rosin derivatives, excluding industrial patents).
- Assess bias risk using tools like ROBINS-I for non-randomized studies .
- Meta-analyze data on mechanical properties or bioactivity, highlighting heterogeneity (I² statistic) .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing fumaropimaric acid’s structure-property relationships?
- Multivariate regression to correlate NMR/FT-IR peaks with mechanical outcomes (e.g., tensile strength).
- Principal component analysis (PCA) to identify dominant factors in thermal degradation profiles .
- Report precision : Limit significant figures to instrument capability (e.g., ±0.01 MPa for tensile testing) .
Q. How can researchers ensure reproducibility in fumaropimaric acid synthesis?
- Detailed protocols : Specify rosin purity, solvent ratios (e.g., ethanol:water = 3:1), and reaction times .
- Open data : Share raw NMR spectra and TGA curves in supplementary materials .
- Replication studies : Collaborate with independent labs to validate synthesis steps .
Tables for Key Findings
| Property | Fumaropimaric Acid-Modified Silicone Rubber | Unmodified Silicone Rubber |
|---|---|---|
| Tensile Strength (MPa) | 1.22 | 0.85 |
| Elongation at Break (%) | 315 | 250 |
| 10% Mass Loss Temperature (°C) | 472 | 420 |
| Residual Ash at 800°C (%) | 3.88 | 2.10 |
| Source: Synthesis and Properties of Fumaropimaric Acid Modified RTV Silicone Rubber |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
